molecular formula C₁₉H₃₄O B1146885 7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol CAS No. 55812-82-3

7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol

Cat. No. B1146885
CAS RN: 55812-82-3
M. Wt: 278.47
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each designed to introduce specific functional groups or to construct the molecular skeleton in a controlled manner. For instance, studies on similar compounds, such as the preparation and stereostructural analysis of various methylated cyclopenta[d][1,3]oxazines and benzoxazines, demonstrate the importance of stereochemistry and conformation in achieving desired outcomes (Tähtinen et al., 2002). These insights are crucial for the synthesis of "7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol," where specific stereochemical configurations might be necessary.

Molecular Structure Analysis

The molecular structure of organic compounds is key to their reactivity and physical properties. Techniques such as NMR spectroscopy and X-ray crystallography are indispensable tools for this analysis. For example, the structural determination of cyclic polysulfides and novel cyclic compounds provides valuable information on the geometric and electronic characteristics of similar complex molecules (Takeda et al., 1995). Such detailed structural insights are essential for understanding the behavior of "7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol" in various chemical environments.

Chemical Reactions and Properties

The reactivity of a compound is largely determined by its molecular structure. Studies have explored the reactivity of related compounds, revealing how specific functional groups and structural motifs influence chemical behavior. For example, the reactivity of hexa-3-ene-1,5-diyne derivatives with various reagents highlights the impact of molecular structure on reaction pathways and products (Wrackmeyer et al., 2002). Such research can guide the development of synthetic strategies for "7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol," predicting its reactivity and potential applications.

Scientific Research Applications

Polymerization Catalysts

One application of similar compounds involves the use of asymmetric ansa-complexes like [1-(9-η 5 -fluorenyl)-2-(2,5,7-trimethyl-indenyl)ethane]hafnium dichloride for propylene homopolymerization reactions. These catalysts demonstrate the influence of methyl group orientation on the performance of polymerization reactions. The study showcased that certain trimethyl-substituted structures produce isotactic poly(propylenes) with high molecular weights and high activities, indicating a potential area where 7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol derivatives could be beneficial (Cobzaru et al., 2005).

Stereochemical Analysis

Compounds structurally related to 7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol, such as 7a-methyl octa(or hexa)hydrocyclopenta[d][1,3]oxazines, have been analyzed using NMR spectroscopic methods. These studies aim to understand the stereostructures of these compounds in solution, which could provide insights into their conformational dynamics and stability (Tähtinen et al., 2002).

Catalytic Enantioselective Reactions

Derivatives of 7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol, such as 1,7,7-Trimethyl-3-(pyrid-2-ylmethyl)bicyclo[2.2.1]heptan-2-ol, have been used as ligands in catalytic enantioselective reactions. These reactions are crucial for the production of optically active compounds, which are of great interest in pharmaceutical and material sciences (Nevalainen & Nevalainen, 2001).

Functionalized Derivative Synthesis

Functionalized derivatives of similar compounds, like 7a-(Methoxycarbonyl)-N-methyl-1,3a,5,6,7,7a-hexahydro-4H-1,4,6-(epiethane[1,1,2]triyl)indene-4,9-dicarboximide, have been synthesized, showcasing the compound's versatility in chemical synthesis. The synthesized derivatives present a wide range of applications, including the potential to be used in the development of new materials or as intermediates in organic synthesis (Camps et al., 2017).

Safety And Hazards

The safety and hazards associated with “7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol” are not clearly mentioned in the available resources .

Future Directions

The future directions for the study and application of “7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol” are not clearly mentioned in the available resources .

properties

IUPAC Name

1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZXENWRNSFQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

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